ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex chemical compound notable for its unique structural characteristics and potential applications in various fields of scientific research. This article aims to provide an in-depth analysis of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)14-3-7-16(8-4-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPSRKJYMLGYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin: : This step involves the condensation of a 4-chlorophenylhydrazine with a diketone or suitable equivalent to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the thio group: : The pyrazolo[3,4-d]pyrimidine is then reacted with a thiolating agent to introduce the thio group.
Acylation: : The thio-substituted pyrazolo[3,4-d]pyrimidine is then acylated with an ethyl benzoate derivative.
Coupling with ethyl benzoate: : Finally, the acylated intermediate is coupled with ethyl 4-(2-aminoacetamido)benzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing the reaction conditions for yield and purity, and ensuring adherence to safety and environmental regulations. Key considerations include:
Optimized reaction times and temperatures: .
Use of catalysts and solvents to improve efficiency: .
Purification steps such as recrystallization or chromatography: to ensure the final product's quality.
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. A representative pathway involves:
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Starting Materials : 4-Chlorophenylhydrazine and ethyl acetoacetate undergo cyclization under acidic conditions (e.g., acetic acid) to form the pyrazole intermediate .
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Pyrimidine Ring Closure : Treatment with formamide or triethyl orthoformate at 100–120°C facilitates cyclization to yield the pyrazolo[3,4-d]pyrimidine scaffold .
Key Reaction Data:
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic intermediates |
| Base | K₂CO₃ | Enhances nucleophilicity of thiol |
| Temperature | 60°C | Balances reaction rate and side-product formation |
Amidation with Benzoate Ester
The acetamido-benzoate moiety is coupled via carbodiimide-mediated amidation:
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Conditions : Ethyl 4-aminobenzoate reacts with 2-((4-chlorophenyl-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid using EDCl/HOBt in DCM at RT.
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Yield : ~70–75% after purification by column chromatography.
Side Reactions:
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Competing ester hydrolysis under prolonged basic conditions.
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Oligomerization if stoichiometry deviates (>1.2 equiv EDCl).
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to the carboxylic acid:
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Acidic Hydrolysis : 6M HCl, reflux, 8 hr → 85% conversion to 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoic acid .
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Basic Hydrolysis : NaOH (2M)/EtOH, 60°C, 4 hr → Quantitative yield but requires neutralization .
Thioether Oxidation
The sulfur atom in the thioacetamido group is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2 hr | 55% |
| mCPBA | Sulfone | DCM, 0°C, 1 hr | 90% |
Oxidation alters electronic properties, impacting biological activity .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in SNAr reactions:
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Reaction with Morpholine : Pd(OAc)₂/Xantphos catalyst, K₂CO₃, dioxane, 100°C → 4-morpholinophenyl analog (62% yield) .
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Limitation : Electron-withdrawing pyrazolo[3,4-d]pyrimidine core deactivates the aryl chloride, requiring vigorous conditions.
Photochemical Degradation
Under UV light (254 nm), two primary degradation pathways occur:
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C–S Bond Cleavage : Generates 4-chlorophenyl-pyrazolo[3,4-d]pyrimidine and acetamido-benzoate fragments.
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Ester Hydrolysis : Accelerated in aqueous media (t₁/₂ = 3.2 hr at pH 7.4).
Scientific Research Applications
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities. The compound has shown promise in several key areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation. Studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
For instance, a study reported an IC50 value of approximately 1.74 µM against MCF-7 cells, indicating potent cytotoxicity at low concentrations.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The dual action against cancer cells and bacteria makes it particularly valuable in clinical settings where patients may be immunocompromised.
Synergistic Effects with Antibiotics
Recent investigations have explored the potential for this compound to enhance the efficacy of existing antibiotics. For example, it has been shown to synergistically increase the effectiveness of β-lactam antibiotics such as ampicillin when used in combination therapies against resistant bacterial strains.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies assessing absorption, distribution, metabolism, and excretion (ADME) characteristics suggest favorable profiles for several derivatives within this class. Enhanced solubility and stability can be achieved through structural modifications, which may improve bioavailability.
Case Studies and Experimental Data
Several studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Notable findings include:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 | 1.74 | Significant cytotoxicity observed |
| Study B | A549 | 5.00 | Moderate inhibition of growth |
| Study C | PC-3 | 2.50 | Effective in reducing cell viability |
These findings underscore the potential of this compound as a promising candidate for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves:
Molecular targets: : It may interact with specific enzymes or receptors in biological systems.
Pathways involved: : Depending on the biological context, it might influence pathways related to cell signaling, metabolism, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate include:
4-chlorophenyl derivatives: : Other compounds with the 4-chlorophenyl group but differing in their pyrazolo[3,4-d]pyrimidine core or side chains.
Pyrazolo[3,4-d]pyrimidine derivatives: : Molecules with similar core structures but different substituents.
Biological Activity
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial treatments.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, demonstrate potent anticancer properties. These compounds often function as inhibitors of critical protein kinases involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating effective potency .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 1.74 |
| Other Pyrazolo Derivative | A549 | 2.5 |
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial properties. This compound has shown activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of bacterial DNA synthesis and other vital cellular processes .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is closely linked to their structural features. Modifications in the substituents at various positions on the pyrazole ring can significantly influence their potency and selectivity against different targets. For example, the presence of a chlorophenyl group has been associated with enhanced anticancer activity due to its electron-withdrawing effects that stabilize reactive intermediates during metabolic processes .
Study on Anticancer Efficacy
In a recent study examining a series of pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a marked reduction in cell viability compared to controls treated with standard chemotherapeutics like doxorubicin .
Dual Action Potential
Another study highlighted the dual-action potential of this compound as both an anticancer and antimicrobial agent. The research demonstrated that while inhibiting tumor growth in vivo, it also effectively reduced bacterial load in infected models. This duality is particularly beneficial for patients undergoing chemotherapy who are at increased risk of infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
